molecular formula C7H8N2OS B13162334 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one

1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one

Cat. No.: B13162334
M. Wt: 168.22 g/mol
InChI Key: AJZYPPDUOSJGGR-UHFFFAOYSA-N
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Description

1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting an aldehyde with a methylene active compound under basic conditions. For instance, the reaction between 2-amino-1,3-thiazole and an appropriate aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide can yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using solvent-free conditions and catalysts like silicon tetrachloride (SiCl4) to improve yield and reduce by-products. The reaction is typically conducted at elevated temperatures (100-110°C) to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed:

Scientific Research Applications

1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-1,3-thiazol-4-yl)but-3-en-2-one is unique due to its specific structure, which allows for versatile chemical modifications and a broad spectrum of biological activities. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)but-3-en-2-one

InChI

InChI=1S/C7H8N2OS/c1-2-6(10)3-5-4-11-7(8)9-5/h2,4H,1,3H2,(H2,8,9)

InChI Key

AJZYPPDUOSJGGR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1=CSC(=N1)N

Origin of Product

United States

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